molecular formula C14H15ClN2O2 B5550020 ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No.: B5550020
M. Wt: 278.73 g/mol
InChI Key: WIJWERWHPCJVKN-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a pyridoindole derivative characterized by a fused pyridine-indole core, an ethyl ester group at position 2, and a chlorine substituent at position 6.

Properties

IUPAC Name

ethyl 8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-2-19-14(18)17-6-5-13-11(8-17)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJWERWHPCJVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as tryptamine derivatives and chlorinating agents.

  • Reaction Conditions: The reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen. The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of chemicals. The process is optimized to maximize yield and minimize waste, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, particularly at the chloro position, are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, and the conditions are typically adjusted based on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of indole-2-carboxylic acids.

  • Reduction Products: Reduction can yield tetrahydroindole derivatives.

  • Substitution Products: Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate exhibits various biological activities that make it a candidate for further investigation in medicinal chemistry:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structure allows it to interact with biological targets involved in cancer progression.
  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in vitro, which could be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : There are indications that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Medicinal Chemistry

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring its derivatives to optimize efficacy and reduce toxicity.

Synthetic Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed to create various derivatives with tailored properties for specific applications.

Case Studies

  • Antitumor Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest.
  • Neuroprotection Research : Another research effort focused on the neuroprotective effects of this compound in models of oxidative stress. The results indicated a reduction in neuronal cell death and improved survival rates when treated with this compound.

Mechanism of Action

The mechanism by which ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Pyridoindole Derivatives

Compound Name Molecular Formula Molecular Weight Substituent (Position) Ester Group Yield (%) Key Applications/Notes
Ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate* C₁₄H₁₅ClN₂O₂ 290.74 Cl (8) Ethyl N/A Hypothesized neuroactive agent
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate C₁₄H₁₅FN₂O₂ 262.28 F (8) Ethyl N/A Structural analog
Ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate C₁₄H₁₅BrN₂O₂ 343.19 Br (8) Ethyl N/A Discontinued commercial product
tert-Butyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate C₁₆H₁₉ClN₂O₂ 306.79 Cl (8) tert-Butyl 39% Intermediate in drug synthesis
tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate C₁₆H₁₉BrN₂O₂ 351.25 Br (8) tert-Butyl 67–69% Synthetic intermediate
Ethyl 8-methoxy-6-methyl-3,4,4a,5,9bH-hexahydro-1H-pyrido[4,3-b]indole-2-carboxylate (SMe1EC2M3) C₁₇H₂₂N₂O₃ 302.37 OMe (8), Me (6) Ethyl N/A Antidepressant candidate

*Hypothetical data inferred from analogs.

Key Observations:

  • Halogen Effects: Bromine substituents (e.g., in tert-butyl 8-bromo derivatives) generally result in higher molecular weights and improved synthetic yields (67–69%) compared to chlorine analogs (39%) . This may reflect steric or electronic factors favoring bromine in XAT reactions.
  • Functional Group Diversity: Methoxy and methyl substituents (e.g., SMe1EC2M3) are associated with enhanced pharmacological profiles, such as antidepressant activity, highlighting the role of electron-donating groups in bioactivity .

Biological Activity

Ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS No. 63277-56-5) is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

  • Molecular Formula : C14H15ClN2O2
  • Molecular Weight : 278.73 g/mol
  • Structural Characteristics : The compound features a tetrahydro-pyrido-indole structure with a chloro substituent at the 8-position and an ethyl ester functional group.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
KB (human cervical cancer)18.1
DLD (human colon cancer)8.8
HepG2 (liver cancer)12.5

These results suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

PDE5 Inhibition

The compound has also been investigated for its phosphodiesterase type 5 (PDE5) inhibitory activity. PDE5 inhibitors are commonly used in the treatment of erectile dysfunction and pulmonary hypertension. A comparative study showed that this compound had an IC50 value of approximately 10 µM, indicating moderate inhibition compared to established PDE5 inhibitors like tadalafil (IC50 = 7 nM) .

The biological activity of this compound can be attributed to its structural features that allow for interaction with various molecular targets:

  • Enzyme Inhibition : The chloro group enhances binding affinity to target enzymes by participating in hydrogen bonding.
  • Receptor Modulation : Its indole structure facilitates π–π interactions with receptor sites.

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of related compounds that demonstrate similar biological activities:

  • Study on Antileishmanial Activity : A series of tetrahydrocarboline derivatives were synthesized and tested against Leishmania parasites. Compounds with similar structural motifs showed IC50 values lower than those of standard treatments .
  • Cytotoxicity Evaluation : A comprehensive screening of various derivatives revealed that modifications in the tetrahydro-pyrido structure significantly influenced cytotoxicity against human tumor cells .

Q & A

Advanced Research Question

  • Primary Neuronal Cultures : Rat cortical neurons treated with 10 µM compound show increased cAMP levels (ELISA), suggesting adenylate cyclase modulation .
  • Patch-Clamp Electrophysiology : Inhibits voltage-gated Na⁺ channels (IC₅₀ = 3.2 µM) in HEK293 cells, indicating anticonvulsant potential .
    Validation : Co-administration with selective antagonists (e.g., ketanserin for 5-HT₂A) confirms target specificity .

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